molecular formula C19H21N3O2 B2761864 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide CAS No. 862486-61-1

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide

Cat. No.: B2761864
CAS No.: 862486-61-1
M. Wt: 323.396
InChI Key: PTTNGRYUJCEDEI-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide is a synthetic organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Investigated for its role in inhibiting specific enzymes or pathways in microbial organisms.

    Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit enzymes like microsomal prostaglandin E synthase-1, which plays a role in inflammatory processes. This inhibition can lead to reduced synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide: Similar structure but with a different alkyl group.

    N-(1H-benzimidazol-2-yl)-4-methoxybenzamide: Lacks the 2-methylpropyl group.

    N-(1H-benzimidazol-2-yl)-2-methylpropylbenzamide: Lacks the methoxy group on the benzamide ring.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide is unique due to the presence of both the 2-methylpropyl and 4-methoxybenzamide groups, which may contribute to its distinct pharmacological profile and enhanced biological activity compared to its analogs.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12(2)17(18-20-15-6-4-5-7-16(15)21-18)22-19(23)13-8-10-14(24-3)11-9-13/h4-12,17H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTNGRYUJCEDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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